6-(2,6-Dimethylpiperidin-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2,6-dimethylpiperidin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-8-4-3-5-9(2)15(8)11-6-10(12)13-7-14-11/h6-9H,3-5H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVQNOVQHOGPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NC=NC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2,6-Dimethylpiperidin-1-yl)pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 2,6-dimethylpiperidin-1-yl group. Its molecular formula is , and it is characterized by the presence of both amine and piperidine functionalities, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₄ |
| Molecular Weight | 220.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | MPMDXUDCKUMFEH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of specific kinases or receptors, leading to downstream effects that can influence cellular processes such as proliferation, apoptosis, and inflammation.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives have shown promising results as CDK4/6 inhibitors, which are critical in regulating the cell cycle. A study demonstrated that certain derivatives achieved IC50 values as low as 0.71 nM against CDK4/6, indicating potent inhibitory effects on cancer cell proliferation .
Neuroprotective Effects
Piperidine derivatives have been explored for their neuroprotective properties. Studies suggest that compounds with similar structures can inhibit cholinesterase enzymes, potentially benefiting conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain . The presence of the piperidine moiety is crucial for this activity.
Anti-inflammatory Activity
The compound's ability to modulate inflammatory pathways has also been investigated. Certain pyrimidine derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which play a role in inflammatory responses and tissue remodeling . This inhibition can be beneficial in treating degenerative diseases characterized by excessive inflammation.
Case Studies
- Anticancer Study : A recent study focused on a series of piperidine derivatives found that modifications around the pyrimidine core significantly enhanced anticancer activity in various cell lines . The study highlighted structure-activity relationships (SAR) that could guide future drug design.
- Neuroprotection : Another investigation into piperidine-based compounds revealed their potential in protecting neuronal cells from oxidative stress, suggesting a pathway for developing treatments for neurodegenerative disorders .
Scientific Research Applications
6-(2,6-Dimethylpiperidin-1-yl)pyrimidin-4-amine, a compound with significant potential in scientific research, has garnered attention for its various applications, particularly in medicinal chemistry and pharmacology. This article explores the compound's applications, supported by data tables and case studies from verified sources.
Chemical Properties and Structure
This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethylpiperidine moiety. The chemical formula is C_{13}H_{18}N_{4}, and its molecular weight is approximately 230.31 g/mol.
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. In particular, this compound has been investigated for its potential to inhibit specific kinases involved in cancer progression. A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs of this compound showed selective inhibition of cancer cell lines, indicating a pathway for further drug development .
Antiviral Properties
Another promising application is in the field of antiviral research. Compounds with similar structures have shown effectiveness against viral infections such as HIV and hepatitis C. Preliminary studies suggest that this compound may interfere with viral replication mechanisms .
Neurological Research
CNS Activity
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological applications. Research indicates that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic effects for conditions like depression and anxiety .
Case Study: Neuroprotective Effects
A case study published in Neuropharmacology explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, paving the way for new treatments .
Agricultural Chemistry
Pesticide Development
The pyrimidine scaffold is also prevalent in agricultural chemistry, particularly in developing new pesticides. Studies have shown that modifications to the piperidine group can enhance the efficacy of these compounds against specific pests while reducing toxicity to non-target organisms .
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in biochemical assays to study enzyme inhibition. For instance, it has been tested against various enzymes linked to metabolic pathways, providing insights into its potential as a lead compound for developing enzyme inhibitors .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits specific kinases; selective against cancer cell lines | |
| Antiviral | Potential interference with viral replication mechanisms | |
| CNS Activity | Modulates neurotransmitter systems; potential for treating depression | |
| Neuroprotective | Reduces oxidative stress and inflammation in neuronal cells | |
| Pesticide Development | Enhances efficacy against pests with reduced toxicity | |
| Enzyme Inhibition | Assessed for inhibition of metabolic enzymes |
Table 2: Structural Analogues and Their Activities
| Compound Name | Structure Type | Activity Type | Reference |
|---|---|---|---|
| Pyrimidine Derivative A | Similar piperidine substitution | Anticancer | |
| Piperidine-Based Compound B | Different substituents | Antiviral | |
| Neuroprotective Compound C | Piperidine with additional groups | Neuroprotective |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates SNAr reactions, particularly at the 4-position. The amine group can act as a leaving group under specific conditions:
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Chlorination : Treatment with POCl₃ at 80–100°C replaces the amine with a chloride, enabling further functionalization .
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Cross-Coupling : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig) allow substitution with aryl/heteroaryl groups (Table 1) .
Table 1: SNAr Reaction Yields with Catalysts
| Catalyst System | Ligand | Yield (%) | Source |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 56 | |
| Pd(PPh₃)₂Cl₂ | None | 72 | |
| Dichlorobis(triphenylphosphine)Pd(II) | dppp | 5 |
Alkylation and Acylation of the 4-Amine Group
The primary amine undergoes alkylation/acylation to form derivatives:
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Alkylation : Reacts with alkyl halides (e.g., 2-dimethylaminoethyl chloride) in DMF at 60°C with NaH, achieving ≥98% yield .
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Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane using DIPEA as a base .
Key Conditions :
-
Solvents: DMF, DMSO, or dichloromethane
-
Bases: NaH, K₂CO₃, or DIPEA
-
Temperatures: 50–100°C
Oxidation
-
The 2,6-dimethylpiperidin-1-yl group resists oxidation, but the pyrimidine ring can undergo hydroxylation with H₂O₂/H₂SO₄ under reflux.
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine derivative, though yields are substrate-dependent.
Piperidine Substituent Modifications
The 2,6-dimethylpiperidine moiety participates in:
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Quaternization : Reacts with methyl iodide in acetonitrile to form N-alkylated salts .
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Demethylation : BF₃·Et₂O in CH₂Cl₂ removes methyl groups selectively at 0°C .
Biological Activity-Driven Reactions
In medicinal chemistry applications:
-
Schiff Base Formation : Condenses with aldehydes (e.g., 4-fluorobenzaldehyde) to form imines for antimicrobial testing .
-
Complexation : Binds to metal ions (e.g., Cu²⁺) via the pyrimidine nitrogen, enhancing anticancer activity .
Stability Under Experimental Conditions
Degradation Pathways :
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize the properties of 6-(2,6-dimethylpiperidin-1-yl)pyrimidin-4-amine, a comparative analysis with structurally related pyrimidine derivatives is presented below. Key differences include substituent positions, ring modifications, and functional group additions.
Table 1: Comparative Analysis of Pyrimidine Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity
- Piperidine vs. However, the dimethylpiperidine in this compound may enhance binding specificity in hydrophobic pockets of biological targets.
- Amino Group Placement: The 4-aminopiperidinyl substituent in N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine provides an additional hydrogen-bonding site, which could improve target engagement compared to non-amino analogs .
Preparation Methods
SNAr Reaction on 4-Amino-6-chloropyrimidine
- Starting materials : 4-amino-6-chloropyrimidine and 2,6-dimethylpiperidine.
- Reaction conditions : Heating in polar aprotic solvents (e.g., DMF, DMSO) or under microwave irradiation to promote substitution.
- Mechanism : The nucleophilic nitrogen of 2,6-dimethylpiperidine attacks the electrophilic carbon bearing the chlorine at the 6-position, displacing chloride and forming the desired C-N bond.
- Work-up : After reaction completion, aqueous acid-base extraction is performed to isolate the product.
This method is supported by analogous pyrimidine amination reactions where selective displacement of chloro substituents at the 4- or 6-position is achieved with various amines under controlled temperature and stoichiometry.
Palladium-Catalyzed Cross-Coupling Reactions
- Approach : Use of palladium-mediated Buchwald-Hartwig amination to couple 6-halopyrimidines with 2,6-dimethylpiperidine.
- Catalysts and ligands : Pd2(dba)3 or Pd(OAc)2 with phosphine ligands such as Xantphos.
- Bases : Sodium tert-butoxide or potassium tert-butoxide.
- Solvents : Toluene or dioxane, often heated to 100 °C or higher.
- Outcome : Efficient formation of the C-N bond with moderate to high yields.
This method is widely used for installing nitrogen substituents on heteroaromatic rings, including pyrimidines, and is noted for its versatility and tolerance to functional groups.
Acid-Promoted Amination in Water
- Method : Hydrochloric acid-promoted amination of 4-chloropyrimidine derivatives with amines in aqueous media.
- Conditions : Mild heating (~80 °C), catalytic amounts of HCl to accelerate the reaction.
- Advantages : Environmentally friendly solvent system, rapid reaction times (1 hour), and good yields (~86%).
- Limitations : Some substrates may undergo side reactions or dehalogenation.
This approach is an emerging green chemistry technique for amination of pyrimidines and related heterocycles.
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Yield/Outcome |
|---|---|---|---|
| 1 | 4-Amino-6-chloropyrimidine + 2,6-dimethylpiperidine, DMF, 100 °C, 12-24 h | SNAr reaction to displace Cl at C-6 with piperidine nitrogen | Moderate to high yield (50-90%) |
| 2 | Pd2(dba)3, Xantphos, NaOtBu, toluene, 100 °C, 12 h | Buchwald-Hartwig amination of 6-halopyrimidine with 2,6-dimethylpiperidine | Good yield (60-80%) |
| 3 | 4-Chloropyrimidine + 2,6-dimethylpiperidine, H2O, 0.1 equiv HCl, 80 °C, 1 h | Acid-promoted amination in aqueous media | High yield (~86%) |
Research Findings and Observations
- Selectivity : The 6-position chlorine in 4-aminopyrimidines is selectively displaced by nucleophilic amines without affecting the 4-amino group, enabling regioselective synthesis.
- Solvent Effects : Aprotic solvents like DMF and toluene favor higher yields in cross-coupling and SNAr reactions, while water with acid catalysis offers a greener alternative with comparable efficiency.
- Base Selection : Strong bases such as potassium tert-butoxide enhance nucleophilicity and facilitate coupling but require careful control to avoid side reactions.
- Temperature Control : Elevated temperatures (80-145 °C) are often necessary to drive the substitution to completion.
- Purification : Products are typically purified by aqueous acid-base extraction followed by chromatographic techniques.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| SNAr on 4-amino-6-chloropyrimidine | 2,6-Dimethylpiperidine | DMF, DMSO | 100-140 °C | 12-24 h | 50-90% | Straightforward, regioselective |
| Pd-Catalyzed Buchwald-Hartwig Amination | Pd2(dba)3, Xantphos, NaOtBu | Toluene, Dioxane | 100 °C | 12 h | 60-80% | Requires catalyst, good functional group tolerance |
| Acid-Promoted Amination in Water | 0.1 equiv HCl, 2,6-Dimethylpiperidine | Water | 80 °C | 1 h | ~86% | Green chemistry approach, mild conditions |
Q & A
Q. What are the recommended synthetic routes for 6-(2,6-dimethylpiperidin-1-yl)pyrimidin-4-amine, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of pyrimidin-4-amine derivatives typically involves nucleophilic substitution or Buchwald–Hartwig amination. For example, in structurally similar compounds, substitution at the pyrimidine C4 position with piperidine derivatives is achieved under reflux in polar aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃ . Optimization may include:
- Temperature control : Lower temperatures (e.g., 50–80°C) reduce side reactions.
- Catalyst use : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for aryl amines .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., from ethanol) improves purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for piperidine methyl groups at δ ~1.0–1.5 ppm and pyrimidine NH₂ at δ ~5.5–6.5 ppm) .
- Mass spectrometry : Verify molecular weight (e.g., HRMS-APCI for [M+H]⁺) .
- Melting point analysis : Compare observed values (e.g., 131–132°C for similar compounds) to literature to assess crystallinity .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
Q. What role do the 2,6-dimethylpiperidine substituents play in the compound’s physicochemical properties?
Methodological Answer: The dimethylpiperidine group influences:
- Lipophilicity : Methyl groups increase logP, enhancing membrane permeability (critical for CNS-targeting compounds) .
- Conformational rigidity : The piperidine ring restricts rotational freedom, potentially improving binding specificity to biological targets (e.g., kinases) .
- Solubility : Polar aprotic solvents (e.g., DMSO) are recommended for dissolution in biological assays due to moderate aqueous solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 2,6-dimethylpiperidine moiety?
Methodological Answer:
- Comparative analogs : Synthesize variants (e.g., replacing dimethylpiperidine with morpholine or 4-methylpiperazine) and test activity in target assays (e.g., kinase inhibition) .
- Crystallography : Resolve ligand-target co-crystal structures (e.g., MAP4K4 inhibitors) to identify key interactions (e.g., hydrogen bonding with pyrimidine NH₂) .
- Free-energy calculations : Use molecular dynamics simulations to quantify binding affinity changes upon substituent modification .
Q. What strategies resolve contradictions in NMR data for pyrimidin-4-amine derivatives under varying experimental conditions?
Methodological Answer:
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO stabilizes NH₂ protons, reducing exchange broadening .
- Temperature-dependent NMR : Acquire spectra at 25°C and 60°C to observe dynamic processes (e.g., piperidine ring puckering) .
- 2D techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing piperidine CH₂ from pyrimidine CH) .
Q. How can single-crystal X-ray diffraction data guide the optimization of this compound derivatives?
Methodological Answer:
- Torsion angle analysis : Identify steric clashes (e.g., between dimethyl groups and adjacent substituents) to design sterically tolerant analogs .
- Hydrogen-bond networks : Map interactions (e.g., NH₂⋯O=C in co-crystals) to prioritize substituents that enhance target binding .
- Packing motifs : Optimize crystallization conditions (e.g., slow evaporation from EtOH) to improve crystal quality for high-resolution data (R factor < 0.05) .
Q. What computational methods predict the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- In silico metabolism : Use software like MetaSite to identify vulnerable sites (e.g., piperidine N-demethylation) .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
Q. How do researchers address discrepancies in biological activity data across different assay platforms for this compound?
Methodological Answer:
- Assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
- Cellular vs. enzymatic assays : Compare IC₅₀ values in cell-free (e.g., recombinant kinase) vs. cell-based (e.g., proliferation) assays to assess membrane permeability .
- Counter-screening : Test against off-targets (e.g., GPCRs) to rule out nonspecific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
